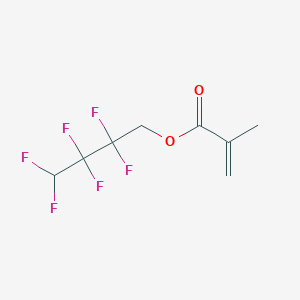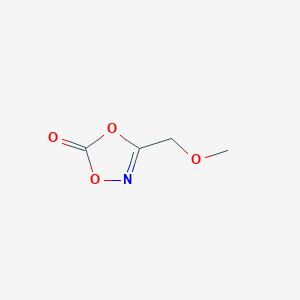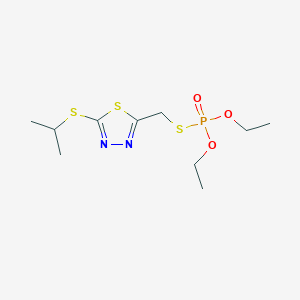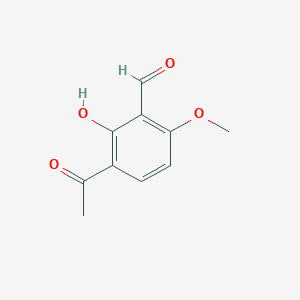
3-Acetyl-2-hydroxy-6-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-2-hydroxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C10H10O4. It is a derivative of benzaldehyde and is characterized by the presence of acetyl, hydroxy, and methoxy functional groups. This compound is found in the leaves of certain plants, such as Encelia farinosa
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde typically involves the acetylation of 2-hydroxy-6-methoxybenzaldehyde. One common method is the Friedel-Crafts acylation reaction, where 2-hydroxy-6-methoxybenzaldehyde is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality.
化学反应分析
Types of Reactions: 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Formation of 3-acetyl-2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of 3-acetyl-2-hydroxy-6-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
科学研究应用
3-Acetyl-2-hydroxy-6-methoxybenzaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, leading to oxidative stress in fungal cells. This disruption is achieved through redox cycling, where the compound undergoes continuous oxidation and reduction, generating reactive oxygen species (ROS) that damage cellular components . The molecular targets include enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase.
相似化合物的比较
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavoring agent with similar functional groups but different substitution pattern.
Ortho-Vanillin (2-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the acetyl group.
3-Acetyl-6-methoxybenzaldehyde: Similar structure but lacks the hydroxy group.
Uniqueness: 3-Acetyl-2-hydroxy-6-methoxybenzaldehyde is unique due to the presence of both acetyl and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
属性
CAS 编号 |
39503-41-8 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC 名称 |
3-acetyl-2-hydroxy-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O4/c1-6(12)7-3-4-9(14-2)8(5-11)10(7)13/h3-5,13H,1-2H3 |
InChI 键 |
UCFCNBVUZPUTRX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


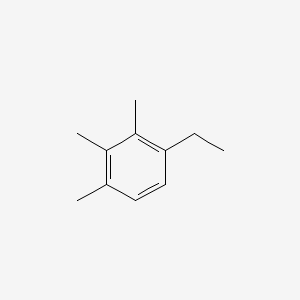
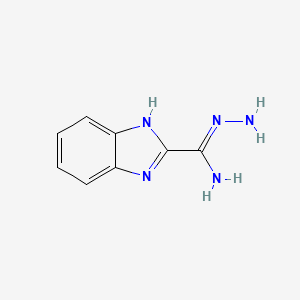
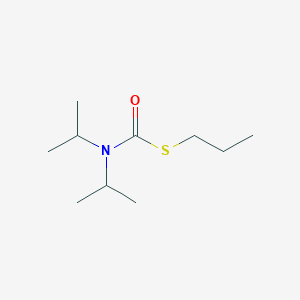
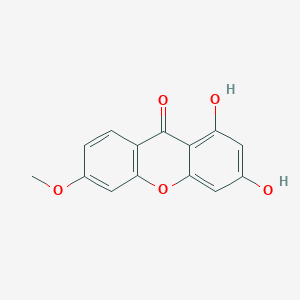
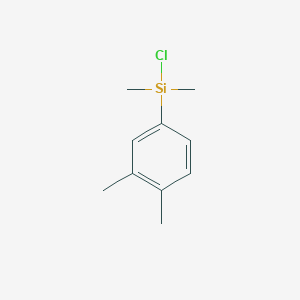
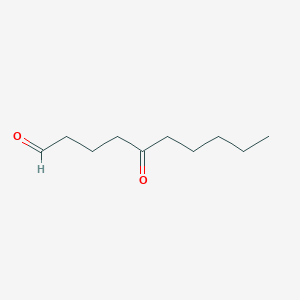
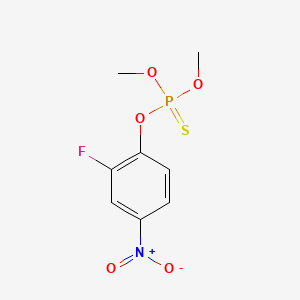
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
